![molecular formula C5H9ClN2O2 B1472783 5-(Methoxymethyl)isoxazol-3-amine hydrochloride CAS No. 1820615-29-9](/img/structure/B1472783.png)
5-(Methoxymethyl)isoxazol-3-amine hydrochloride
Overview
Description
5-(Methoxymethyl)isoxazol-3-amine hydrochloride, also known as MMIA, is a chemical compound with the molecular formula C5H10N2O2Cl. It has a molecular weight of 164.59 g/mol . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of this compound is 5-(methoxymethyl)isoxazol-3-amine hydrochloride . The InChI code is 1S/C5H8N2O2.ClH/c1-8-3-4-2-5(6)7-9-4;/h2H,3H2,1H3,(H2,6,7);1H .Physical And Chemical Properties Analysis
The physical form of 5-(Methoxymethyl)isoxazol-3-amine hydrochloride is oil .Scientific Research Applications
Synthesis and Biological Activity
5-(Methoxymethyl)isoxazol-3-amine hydrochloride is a versatile chemical intermediate used in the synthesis of various bioactive compounds. For instance, it has been employed in the aqueous phase synthesis of azo dyes, which were then tested for antimicrobial activity, showing effectiveness against the gram-positive bacterium Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018). Furthermore, novel isoxazole derivatives synthesized from reactions involving isoxazole compounds have demonstrated significant antitumor activity, surpassing that of the well-known cytotoxic agent 5-fluorouracil in some cases, as evaluated using Ehrlich ascites carcinoma cells (Hamama, Ibrahim, & Zoorob, 2017).
Green Chemistry Approaches
Research also emphasizes the importance of green chemistry in the synthesis of isoxazole-based compounds. Techniques that avoid the use of harmful solvents and reduce waste have been developed, such as the synthesis of 5-arylisoxazole derivatives in aqueous media without the need for a catalyst, highlighting an environmentally friendly procedure (Dou et al., 2013). Similarly, the eco-friendly and regioselective synthesis of 3-(isoxazol-5-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones in water showcases the combination of good yield, regioselectivity, and operational simplicity in a sustainable manner (Jia et al., 2021).
Advanced Synthesis Techniques
The application of advanced techniques such as sonochemistry for the rapid and clean synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones illustrates the ongoing innovation in chemical synthesis. This method, catalyzed by amine-functionalized montmorillonite K10 nanoclay, offers advantages like shorter reaction times and high yields (Safari, Ahmadzadeh, & Zarnegar, 2016).
Photochemical Conversion and Continuous Flow Synthesis
Photochemical methods for converting isoxazoles to 5-hydroxyimidazolines and continuous flow synthesis of isoxazole-5(4H)-ones through organic photoredox catalysis are examples of innovative approaches that enhance efficiency and scalability while potentially opening up new avenues for the development of bioactive molecules (Morita, Fuse, & Nakamura, 2020); (Sampaio et al., 2023).
properties
IUPAC Name |
5-(methoxymethyl)-1,2-oxazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-8-3-4-2-5(6)7-9-4;/h2H,3H2,1H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPYBJVNYAQFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)isoxazol-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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